

A Comparative Guide to the Quantification of Apigenin 5-O-neohesperidoside (Rhoifolin)

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Compound of Interest

Compound Name: *Apigenin 5-O-neohesperidoside*

Cat. No.: *B1153349*

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Introduction

Apigenin 5-O-neohesperidoside, also known as Rhoifolin, is a flavonoid glycoside found in various plants, including those of the Citrus genus.[1] It has garnered significant scientific interest for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] Accurate and precise quantification of this compound is crucial for researchers in drug development, quality control of herbal products, and pharmacokinetic studies.

While formal inter-laboratory validation studies for **Apigenin 5-O-neohesperidoside** are not widely published, a robust comparison can be made between the various analytical methods that have been developed and validated for its quantification. This guide provides an objective comparison of common analytical techniques, presenting supporting data from published studies to aid researchers in selecting the most appropriate method for their needs. The comparison includes methods for both Rhoifolin and its well-studied aglycone, Apigenin, as their analytical principles are closely related.

Data Presentation: A Comparative Overview of Analytical Methods

The quantification of **Apigenin 5-O-neohesperidoside** and its aglycone, Apigenin, is predominantly achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection and Liquid Chromatography-

Tandem Mass Spectrometry (LC-MS/MS) are the most common methods.[4][5] LC-MS/MS generally offers higher sensitivity and selectivity compared to HPLC-UV.[6][7][8]

The following tables summarize the validation parameters reported in various studies, providing a clear comparison of method performance.

Table 1: Performance Comparison for **Apigenin 5-O-neohesperidoside** (Rhoifolin) Quantification

| Method | Linearity Range (ng/mL) | Correlation Coefficient (r ²) | LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Reference |
|--------------|-------------------------|---|--------------|-----------------------|-------------------|-----------|
| LC-ESI-MS/MS | 2.0 - 1000 | >0.996 | 2.0 | 93.5 - 107.2 | < 11.8 | [9] |

Table 2: Performance Comparison for Apigenin Quantification

| Method | Linearity Range | Correlation Coefficient (r ²) | LOD | LOQ | Accuracy (% Recovery) | Precision (% RSD) | Reference |
|------------|-----------------|---|--------------|--------------|-----------------------|-------------------|--|
| RP-HPLC-UV | 10 - 50 µg/mL | 0.9996 | Not Reported | Not Reported | 99.0 - 99.43 | < 2 | Validation of Newly Developed Analytical Method for Standardization of Apigenin Using RP-HPLC Method in Prepared Extract - Scholars Research Library |
| RP-HPLC-UV | 0.5 - 16 µg/mL | 0.9995 | 0.49 µg/mL | 1.48 µg/mL | 99.96 - 101.4 | < 2 | [10] |
| RP-HPLC-UV | 10 - 100 ng/mL | 0.999 | 0.17 ng/mL | 0.97 ng/mL | Not Reported | < 2 | A new, simple, precise, accurate, linear and rapid RP-HPLC |

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|--------------|-------------------------|-----------------|-----------------|--------------|--------------------------------------|--------------------------------------|---|
| HPLC- UV | 0.2 - 20 µg/mL | >0.99 | 0.06 µg/mL | 0.2 µg/mL | 98.05 - 99.67 | < 1.64 | [2] |
| LC- MS/MS | 1.25 - 5000 ng/mL | Not Reported | Not Reported | 1.25 | Within acceptan ce criteria | Within acceptan ce criteria | A simple and rapid liquid chromato graphy– tandem mass spectrom etry method was develope d and validated for simultane ous determin ation of apigenin, luteolin and quercetin in Achillea millefoliu |

m
extract.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical results. Below are generalized protocols for the most common techniques used in the quantification of Rhoifolin and Apigenin, based on published literature.

Protocol for Quantification by HPLC-UV

This method is widely used for routine analysis and quality control due to its robustness and cost-effectiveness.

- Sample Preparation:
 - Extraction: Solid samples (e.g., plant material) are typically extracted with a solvent such as methanol or ethanol, often aided by ultrasonication.
 - Filtration: The resulting extract is filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter before injection.
- Chromatographic Conditions:
 - Stationary Phase: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is most commonly used.[\[2\]](#)
 - Mobile Phase: A mixture of an aqueous solvent (often with an acid modifier like 0.1% formic acid or phosphoric acid) and an organic solvent (acetonitrile or methanol) is typical. The elution can be isocratic (constant mobile phase composition) or gradient (composition changes over time).
 - Flow Rate: A standard flow rate is 1.0 mL/min.[\[2\]](#)
 - Detection: UV detection is performed at a wavelength corresponding to the absorbance maximum of the analyte, typically around 268 nm or 340 nm for Apigenin and its glycosides.

Protocol for Quantification by LC-MS/MS

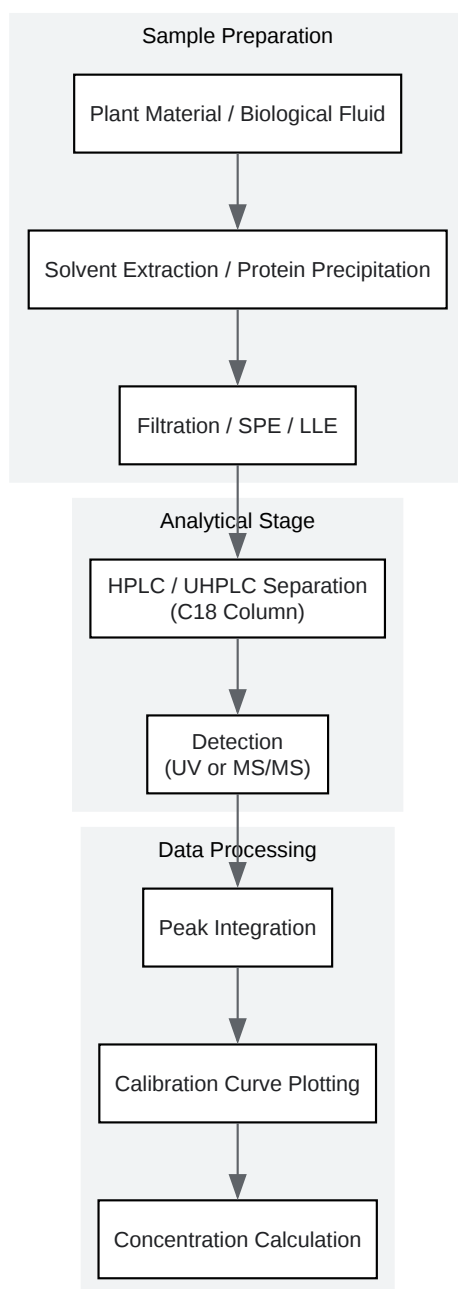
This method provides superior sensitivity and selectivity, making it ideal for complex matrices like plasma or bile, and for detecting low concentrations.^[7]

- Sample Preparation:
 - Protein Precipitation: For biological samples like plasma, proteins are precipitated using a cold organic solvent (e.g., acetonitrile or methanol) and removed by centrifugation.
 - Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be used for further sample clean-up and concentration of the analyte. SPE is often used for bile samples to remove interfering bile acids.^[9]
- Chromatographic Conditions:
 - Stationary Phase: A C18 column is common, though HILIC (Hydrophilic Interaction Liquid Chromatography) columns can also be used.^[9]
 - Mobile Phase: Similar to HPLC-UV, a combination of acidified water and an organic solvent (acetonitrile/methanol) is used, typically in a gradient elution mode to achieve better separation.
 - Flow Rate: Flow rates are generally lower than in conventional HPLC, often in the range of 0.2-0.4 mL/min.
- Mass Spectrometry Conditions:
 - Ionization: Electrospray ionization (ESI) is typically used, often in the negative ion mode for flavonoids.
 - Detection Mode: The analysis is performed in Selected Reaction Monitoring (SRM) mode, also known as Multiple Reaction Monitoring (MRM). This involves monitoring a specific precursor ion-to-product ion transition, which provides high specificity and reduces matrix interference.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of **Apigenin 5-O-neohesperidoside** from a sample matrix to the final data analysis.

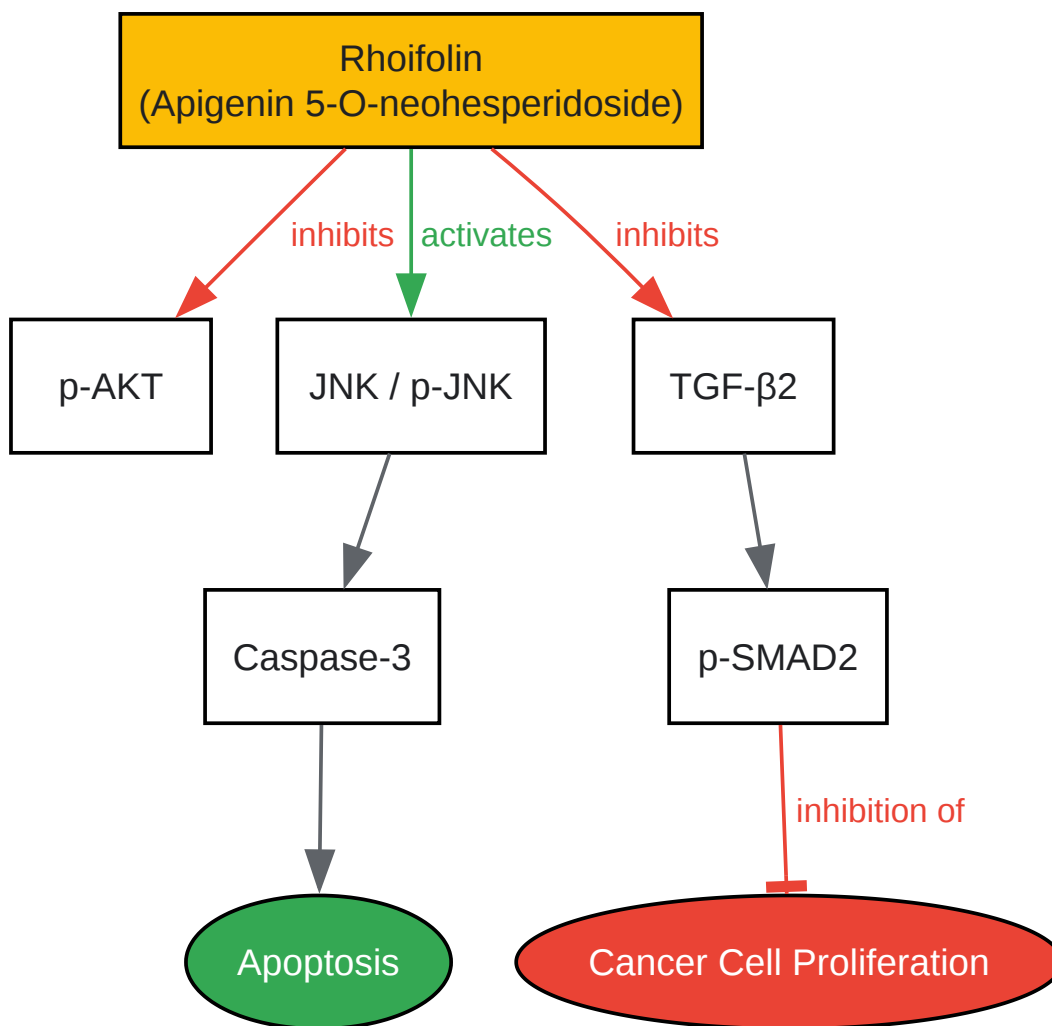


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Caption: General experimental workflow for quantification.

Signaling Pathway

Recent studies have shown that Rhoifolin exerts anti-pancreatic cancer effects by modulating key signaling pathways, leading to apoptosis and inhibition of cell proliferation.[11]



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Caption: Rhoifolin's modulation of anticancer signaling pathways.[11]

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